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Compound of Interest

Compound Name:
5-Bromo-4-fluoro-2-methyl-1H-

indole

Cat. No.: B11877497 Get Quote

Disclaimer: Direct experimental spectroscopic data for the specific compound 5-Bromo-4-
fluoro-2-methyl-1H-indole is not readily available in public scientific databases. This guide

provides a comprehensive overview of the expected spectroscopic characteristics of this

molecule based on a comparative analysis of closely related and isomeric indole derivatives.

The presented data and protocols are intended to serve as a reference for researchers in the

fields of medicinal chemistry, drug development, and materials science.

Introduction
Substituted indoles are a critical class of heterocyclic compounds, forming the core structure of

many natural products and synthetic pharmaceuticals. The introduction of halogen atoms, such

as bromine and fluorine, along with alkyl groups, can significantly modulate the

physicochemical and biological properties of the indole scaffold. This guide focuses on the

spectroscopic characterization of bromo-fluoro-methyl substituted indoles, with a specific

interest in the 5-bromo-4-fluoro-2-methyl-1H-indole structure. While direct data is

unavailable, we can infer the expected spectroscopic signatures by examining related

compounds.

Predicted Spectroscopic Data for 5-Bromo-4-fluoro-
2-methyl-1H-indole
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The following tables summarize the predicted and observed spectroscopic data for indole

derivatives that are structurally similar to 5-Bromo-4-fluoro-2-methyl-1H-indole. This

comparative data provides a strong foundation for the identification and characterization of the

title compound.

¹H NMR Spectroscopy Data
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for elucidating the structure of

organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a

standard reference.

Proton

Expected Chemical

Shift (ppm) for 5-

Bromo-4-fluoro-2-

methyl-1H-indole

Reference

Compound: 4-

Bromo-3-methyl-1H-

indole[1]

Reference

Compound: 5-

Bromo-3-methyl-1H-

indole

NH
8.0 - 8.2 (broad

singlet)
7.94 (s, 1H) Not specified

H-3
~6.3 (singlet or

doublet)
- Not specified

H-6
7.1 - 7.3 (doublet of

doublets)
7.03 – 6.95 (m, 2H) Not specified

H-7 7.3 - 7.5 (doublet) 7.28 – 7.24 (m, 2H) Not specified

2-CH₃ ~2.4 (singlet) - Not specified

Note: The multiplicity (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet) and coupling

constants (J) are crucial for precise structural assignment.

¹³C NMR Spectroscopy Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon

framework of a molecule.
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Carbon

Expected Chemical

Shift (ppm) for 5-

Bromo-4-fluoro-2-

methyl-1H-indole

Reference

Compound: 4-

Bromo-3-methyl-1H-

indole[1]

Reference

Compound: 5-

Bromo-3-methyl-1H-

indole

C-2 ~138 - Not specified

C-3 ~101 113.15 Not specified

C-3a ~128 123.65 Not specified

C-4 ~155 (¹JC-F ≈ 240 Hz) 114.93 Not specified

C-5 ~114 (²JC-F ≈ 20 Hz) 123.51 Not specified

C-6 ~122 122.86 Not specified

C-7 ~112 110.52 Not specified

C-7a ~135 137.71 Not specified

2-CH₃ ~13 - Not specified

Note: The presence of fluorine will lead to characteristic C-F couplings, which are highly

diagnostic.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and elemental composition.

Parameter Expected Value for C₉H₇BrFN

Molecular Formula C₉H₇BrFN

Molecular Weight 228.06 g/mol

Exact Mass 226.9746 Da

Isotopic Pattern

Characteristic bromine pattern with two peaks of

nearly equal intensity separated by 2 m/z units

(due to ⁷⁹Br and ⁸¹Br isotopes).
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Infrared (IR) Spectroscopy Data
Infrared spectroscopy identifies the functional groups present in a molecule based on the

absorption of infrared radiation.

Functional Group

Expected Wavenumber

(cm⁻¹) for 5-Bromo-4-fluoro-

2-methyl-1H-indole

Reference Compound: 5-

Bromo-1H-indole[2]

N-H Stretch 3400 - 3500 Not specified

C-H Stretch (Aromatic) 3000 - 3100 Not specified

C-H Stretch (Aliphatic) 2850 - 3000 Not specified

C=C Stretch (Aromatic) 1580 - 1620 Not specified

C-N Stretch 1200 - 1350 Not specified

C-F Stretch 1000 - 1250 Not specified

C-Br Stretch 500 - 650 Not specified

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of substituted indoles, based on common laboratory practices.[1]

General Synthesis of Substituted Indoles
A common method for the synthesis of 2-methylindoles is the Fischer indole synthesis. For 5-
Bromo-4-fluoro-2-methyl-1H-indole, a plausible synthetic precursor would be (4-bromo-3-

fluorophenyl)hydrazine, which can be reacted with acetone.

Reaction Scheme (Illustrative): (4-bromo-3-fluorophenyl)hydrazine + Acetone --(Acid Catalyst,

Heat)--> 5-Bromo-4-fluoro-2-methyl-1H-indole + H₂O + NH₃

Procedure:
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The appropriate phenylhydrazine derivative is dissolved in a suitable solvent (e.g., ethanol,

acetic acid).

An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) is added.

The ketone (acetone for the 2-methyl group) is added, and the mixture is heated to reflux for

several hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled and neutralized.

The product is extracted with an organic solvent (e.g., ethyl acetate).

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography or recrystallization.

Spectroscopic Analysis
Sample Preparation:

NMR: ~5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be

added as an internal standard.

MS: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol,

acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical

ionization (APCI). For gas chromatography-mass spectrometry (GC-MS), the sample is

dissolved in a suitable solvent for injection.

IR: For solid samples, a KBr pellet is prepared, or the spectrum is recorded using an

attenuated total reflectance (ATR) accessory.

Instrumentation and Data Acquisition:

NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength

of 300 MHz or higher.
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MS: High-resolution mass spectra (HRMS) are obtained on a time-of-flight (TOF) or Orbitrap

mass spectrometer to confirm the elemental composition.

IR: IR spectra are typically recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound like 5-Bromo-4-fluoro-2-methyl-1H-indole.

Synthesized Compound
(e.g., 5-Bromo-4-fluoro-2-methyl-1H-indole)

Purification
(Column Chromatography / Recrystallization)

Crude Product

Mass Spectrometry (MS)
- Molecular Weight
- Isotopic Pattern

Purified Sample

Infrared (IR) Spectroscopy
- Functional Group Identification

Purified Sample

NMR Spectroscopy
(¹H, ¹³C, COSY, HSQC, HMBC)

Purified Sample

Structure Elucidation

Data Reporting & Archiving

Confirmed Structure

Click to download full resolution via product page

General workflow for spectroscopic characterization.

Conclusion
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The spectroscopic characterization of 5-Bromo-4-fluoro-2-methyl-1H-indole, while not

directly reported, can be confidently approached through the analysis of its structural

analogues. The combination of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy

provides a robust analytical toolkit for the unambiguous identification and structural elucidation

of this and other novel indole derivatives. The experimental protocols and comparative data

presented in this guide offer a valuable resource for researchers engaged in the synthesis and

characterization of new chemical entities for various scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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